molecular formula C19H23FN6O6 B14286878 2-[[4-[3-(2,4-diamino-6-oxo-5H-pyrimidin-5-yl)propylamino]-2-fluorobenzoyl]amino]pentanedioic acid

2-[[4-[3-(2,4-diamino-6-oxo-5H-pyrimidin-5-yl)propylamino]-2-fluorobenzoyl]amino]pentanedioic acid

Cat. No.: B14286878
M. Wt: 450.4 g/mol
InChI Key: PPCRMVYNPSIDGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[4-[3-(2,4-diamino-6-oxo-5H-pyrimidin-5-yl)propylamino]-2-fluorobenzoyl]amino]pentanedioic acid is a complex organic compound that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrimidine ring, a fluorobenzoyl group, and a pentanedioic acid moiety. Its multifaceted structure allows it to participate in various biochemical processes, making it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[4-[3-(2,4-diamino-6-oxo-5H-pyrimidin-5-yl)propylamino]-2-fluorobenzoyl]amino]pentanedioic acid typically involves multiple steps, each requiring specific reagents and conditionsThe reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for the efficient production of the compound while maintaining strict quality control standards. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, ensures that the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-[[4-[3-(2,4-diamino-6-oxo-5H-pyrimidin-5-yl)propylamino]-2-fluorobenzoyl]amino]pentanedioic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reaction type and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of new compounds with different functional groups .

Scientific Research Applications

2-[[4-[3-(2,4-diamino-6-oxo-5H-pyrimidin-5-yl)propylamino]-2-fluorobenzoyl]amino]pentanedioic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[[4-[3-(2,4-diamino-6-oxo-5H-pyrimidin-5-yl)propylamino]-2-fluorobenzoyl]amino]pentanedioic acid involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of dihydrofolate reductase (DHFR), an enzyme involved in the synthesis of tetrahydrofolate, a critical cofactor for DNA and RNA synthesis. By inhibiting DHFR, the compound can disrupt the synthesis of nucleotides, leading to the inhibition of cell proliferation and potentially inducing cell death .

Comparison with Similar Compounds

Similar Compounds

    Methotrexate: (S)-2- (4- (((2,4-Diaminopteridin-6-yl)Methyl) (Methyl)Amino)benzamido) Pentanedioic Acid

    Trimethoprim: 5-[(3,4,5-Trimethoxyphenyl)methyl]pyrimidine-2,4-diamine

    Pyrimethamine: 5-(4-Chlorophenyl)-6-ethylpyrimidine-2,4-diamine

Uniqueness

2-[[4-[3-(2,4-diamino-6-oxo-5H-pyrimidin-5-yl)propylamino]-2-fluorobenzoyl]amino]pentanedioic acid is unique due to its specific structural features, such as the presence of a fluorobenzoyl group and a pentanedioic acid moiety. These features contribute to its distinct chemical properties and biological activities, setting it apart from other similar compounds .

Properties

Molecular Formula

C19H23FN6O6

Molecular Weight

450.4 g/mol

IUPAC Name

2-[[4-[3-(2,4-diamino-6-oxo-5H-pyrimidin-5-yl)propylamino]-2-fluorobenzoyl]amino]pentanedioic acid

InChI

InChI=1S/C19H23FN6O6/c20-12-8-9(23-7-1-2-11-15(21)25-19(22)26-17(11)30)3-4-10(12)16(29)24-13(18(31)32)5-6-14(27)28/h3-4,8,11,13,23H,1-2,5-7H2,(H,24,29)(H,27,28)(H,31,32)(H4,21,22,25,26,30)

InChI Key

PPCRMVYNPSIDGD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NCCCC2C(=NC(=NC2=O)N)N)F)C(=O)NC(CCC(=O)O)C(=O)O

Origin of Product

United States

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